

An In-depth Technical Guide to the Basic Properties of 4,5-Diphenylimidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Diphenylimidazole

Cat. No.: B189430

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental physicochemical and spectroscopic properties of **4,5-diphenylimidazole**. It includes detailed experimental protocols for its synthesis and characterization, alongside key data presented for ease of reference. This document is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development.

Physicochemical Properties

4,5-Diphenylimidazole (CAS No: 668-94-0) is a heterocyclic aromatic organic compound characterized by a central imidazole ring substituted with two phenyl groups at positions 4 and 5.^[1] Its structure contributes to notable stability and makes it a valuable precursor in the synthesis of various pharmaceuticals and advanced materials.^[1]

Table 1: Core Physicochemical Data for **4,5-Diphenylimidazole**

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ N ₂	[1] [2]
Molar Mass	220.27 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	[1] [2] [3]
Melting Point	228-233 °C	[1] [2] [3]
Boiling Point	423.4 °C at 760 mmHg	[2]
Density	1.149 g/cm ³	[2] [3]
pKa (Predicted)	12.99 ± 0.10	[2] [3]
Flash Point	223.7 °C	[2]
Vapor Pressure	5.51 x 10 ⁻⁷ mmHg at 25°C	[2]
Refractive Index	1.627	[2]

Table 2: Solubility Profile of **4,5-Diphenylimidazole**

Solvent	Solubility	Source
Water	Insoluble	[2]
Methanol	Soluble	[3]
Ethanol	Soluble	[2]
Benzene	Soluble	[2]
Chloroform	Soluble	[2]
Ether	Soluble	[2]
Dichloromethane	Very low solubility	[4][5]
1-Chlorobutane	Very low solubility	[4][5]
Toluene	Low solubility	[4]
2-Nitrotoluene	Low solubility	[4]

Studies have shown that the solubility of phenylimidazoles in various organic solvents is significantly lower than that of simpler imidazoles like 1H-imidazole or benzimidazoles.[4][5]

Spectroscopic Data

The structural elucidation of **4,5-diphenylimidazole** and its derivatives relies on various spectroscopic techniques.

Table 3: Summary of Spectroscopic Data for **4,5-Diphenylimidazole**

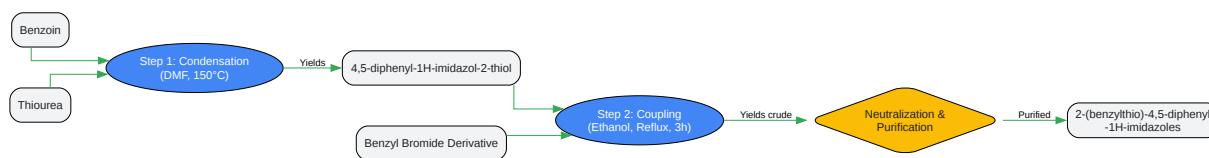
Technique	Key Observations	Source
¹ H NMR	Spectra typically recorded in DMSO-d ₆ .	[6][7][8]
¹³ C NMR	Spectra typically recorded in DMSO-d ₆ .	[7][8]
¹⁵ N NMR	Data available.	[8][9]
IR Spectroscopy	Spectra available from KBr wafer or nujol mull techniques.	[8][10]
UV-Vis Spectroscopy	Excitation peak at 287 nm, Emission peak at 373 nm. Absorption bands noted between 190-320 nm.	[11][12]
Mass Spectrometry	GC-MS data is available for analysis.	[8]
Raman Spectroscopy	FT-Raman spectra have been recorded.	[8]

For a derivative, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, absorption peaks in DMF were observed at 340 nm and 406 nm, attributed to $\pi \rightarrow \pi^*$ transitions.[13]

Experimental Protocols

This section details methodologies for the synthesis and analysis of **4,5-diphenylimidazole** and its derivatives, as cited in the literature.

This two-step protocol uses benzoin as a starting material.[7]


Step 1: Synthesis of 4,5-diphenyl-1H-imidazol-2-thiol (1)

- Condense benzoin with thiourea in dimethylformamide (DMF).
- Heat the reaction mixture to 150°C.

- This reaction yields the intermediate compound, 4,5-diphenyl-1H-imidazol-2-thiol.[7]

Step 2: Synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles (2a-g)

- Dissolve 4,5-diphenyl-imidazol-2-thiol (50 mg, 0.1985 mmol) in absolute ethanol (10 mL).
- Add an appropriate benzyl bromide derivative (1.2 equivalents).
- Reflux the mixture for 3 hours.[7]
- After cooling to room temperature, place the reaction mixture in an ice bath.
- Neutralize the mixture with a 5% sodium hydrogen carbonate solution.[7]
- The organic phase is dried over anhydrous sodium sulphate, filtered, and the solvent is evaporated under reduced pressure.
- Purify the resulting residue by silica gel chromatography (cyclohexane/ethyl acetate: 30/70) to yield the final products.[7]

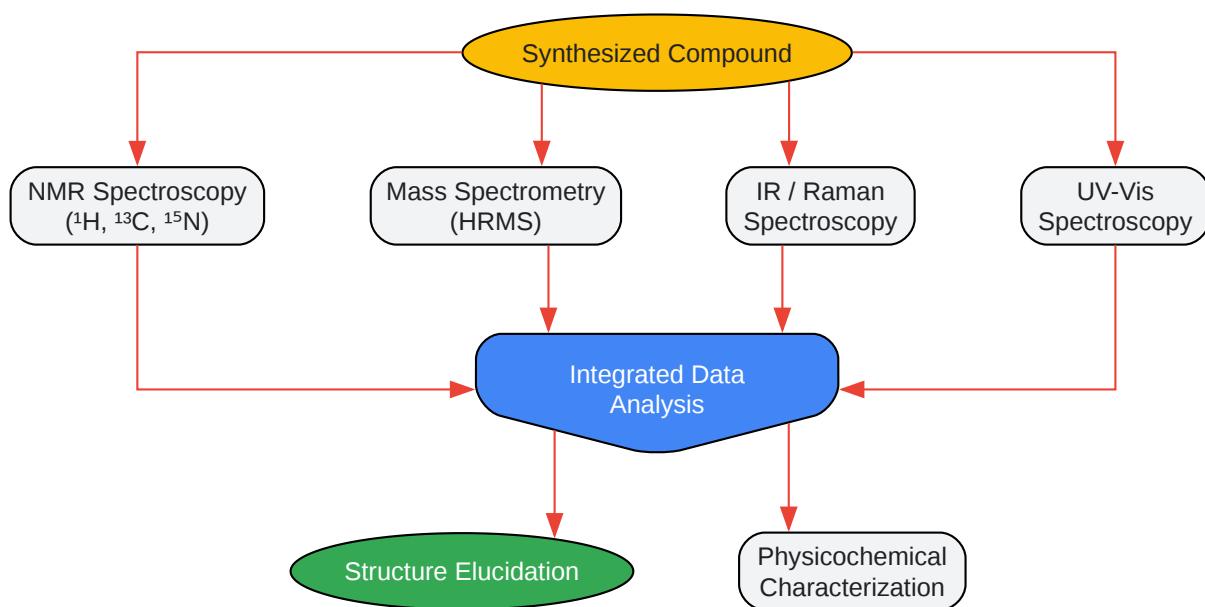
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 2-(benzylthio)-4,5-diphenyl-1H-imidazoles.

This protocol describes a one-pot synthesis method.[14]

- Combine benzil, a substituted aldehyde (various types can be used), and ammonium acetate in glacial acetic acid.

- Reflux the reaction mixture.
- The reaction yields the corresponding 2-substituted-4,5-diphenyl imidazole derivative.[14]
- Confirm the structures of the synthesized compounds using IR, ¹H NMR, and mass spectral data.[14]


The solubility of **4,5-diphenylimidazole** in various organic solvents was determined using a combination of a synthetic method and liquid chromatography.[4]

- Sample Preparation: The compound was purified by sublimation under reduced pressure (<10 Pa) at a temperature of 453.2 K.[15] All solvents were fractionally distilled to a mass fraction purity better than 99.8%. [4]
- Measurement: A synthetic method was employed where the solid solute is added to a known amount of solvent at a constant temperature until saturation is reached. The concentration is then determined.
- Analysis: Liquid chromatography is used to precisely measure the concentration of the dissolved imidazole in the solvent.
- Calorimetry: The molar enthalpy of fusion was measured using a Pyris 1 differential scanning calorimeter (DSC) from Perkin-Elmer to support thermodynamic modeling of solubility.[4]

The following outlines a typical procedure for the spectroscopic characterization of synthesized **4,5-diphenylimidazole** derivatives.[7]

- Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent, typically DMSO-d₆ for NMR analysis. For IR spectroscopy, prepare a KBr pellet or a nujol mull.
- NMR Spectroscopy:
 - Record ¹H and ¹³C NMR spectra on a 400 MHz or 600 MHz spectrometer.
 - Use Tetramethylsilane (TMS) as an internal standard for ¹H NMR and the solvent peak for ¹³C NMR.

- Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz.[7]
- Mass Spectrometry: Obtain high-resolution mass spectra (HRMS) to confirm the molecular formula.
- Structural Confirmation: Integrate data from all spectroscopic methods to confirm the final structure of the compound.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the characterization of **4,5-diphenylimidazole**.

Applications in Research and Development

4,5-Diphenylimidazole and its derivatives are versatile compounds with applications across several scientific domains.

- Pharmaceutical Development: The scaffold is a key intermediate in synthesizing molecules with potential therapeutic activities.[14][16] Derivatives have been investigated for anti-diabetic, anthelmintic, antibacterial, and ACAT (acyl coenzyme A: cholesterol-O-acyl-transferase) inhibitory activities.[7][14][16][17]

- Organic Synthesis: It serves as a precursor for azo dyes and as a chromogenic reagent for the spectrophotometric determination of metal ions.[3]
- Catalysis: Due to its ability to form stable complexes with metal ions, it is used in the development of novel catalysts and ligands.[1]
- Material Science: The compound is incorporated into advanced materials, such as polymers and coatings, to enhance their chemical properties and performance.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. 4,5-DIPHENYLIMIDAZOLE CAS#: 668-94-0 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4,5-DIPHENYLIMIDAZOLE(668-94-0) 1H NMR spectrum [chemicalbook.com]
- 7. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 8. 4,5-Diphenylimidazole | C15H12N2 | CID 69588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 4,5-DIPHENYLIMIDAZOLE(668-94-0) IR Spectrum [m.chemicalbook.com]
- 11. Absorption [4,5-diphenylimidazole] | AAT Bioquest [aatbio.com]
- 12. cjm.ichem.md [cjm.ichem.md]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. EP0680472A1 - 4,5-diphenylimidazole derivatives, their preparation and their use as acyl coenzyme a: cholesterol-0-acyl-transferase (acat) inhibitor - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Basic Properties of 4,5-Diphenylimidazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189430#4-5-diphenylimidazole-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com